Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt
Description
Properties
CAS No. |
68516-60-9 |
|---|---|
Molecular Formula |
C20H17N4NaO6S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
sodium;3-[[4-[(4-hydroxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O6S.Na/c1-29-19-12-18(24-22-14-4-3-5-16(10-14)31(26,27)28)20(30-2)11-17(19)23-21-13-6-8-15(25)9-7-13;/h3-12,25H,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
CQNSHNKOTXWZEY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)O)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzenesulfonic Acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, Monosodium Salt
General Synthetic Strategy
This compound belongs to the class of azo dyes , which are generally prepared by azo coupling reactions involving diazonium salts and aromatic coupling components. The preparation involves two key steps:
- Formation of diazonium salts from primary aromatic amines.
- Azo coupling of these diazonium salts with activated aromatic compounds (phenols or aromatic amines).
This compound specifically involves two azo linkages, indicating a double azo coupling process.
Stepwise Preparation Method
Diazotization
- The starting material is a primary aromatic amine that corresponds to the benzenesulfonic acid structure.
- Diazotization is carried out by treating the aromatic amine with nitrous acid (HNO2) , generated in situ by mixing sodium nitrite (NaNO2) with hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt .
- The mechanism involves:
First Azo Coupling
- The diazonium salt is then reacted with 2,5-dimethoxyphenylamine or a similar activated aromatic compound to form the first azo linkage.
- The coupling typically occurs at the para or ortho position relative to activating groups such as hydroxyl or methoxy substituents on the aromatic ring.
- The reaction is carried out in a slightly alkaline medium (pH 8-10) to facilitate nucleophilic attack by the aromatic ring.
Second Diazotization and Coupling
- The intermediate azo compound containing the 2,5-dimethoxyphenylazo group is further diazotized at the amino substituent on the dimethoxyphenyl ring.
- The resulting diazonium salt undergoes a second azo coupling with 4-hydroxyphenyl compound to form the second azo linkage.
- This step also requires controlled pH and temperature to maintain diazonium salt stability and promote selective coupling.
Final Salt Formation
- The benzenesulfonic acid group is neutralized with sodium hydroxide or sodium carbonate to form the monosodium salt of the compound.
- This salt form improves water solubility and stability of the azo dye.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazotization 1 | Aromatic amine + NaNO2 + HCl (0-5°C) | Formation of first diazonium salt | Low temperature to stabilize diazonium |
| First Azo Coupling | Diazonium salt + 2,5-dimethoxyphenylamine | Formation of first azo linkage | Slightly alkaline pH (8-10) |
| Diazotization 2 | Intermediate amine + NaNO2 + HCl (0-5°C) | Formation of second diazonium salt | Controlled pH and temperature |
| Second Azo Coupling | Diazonium salt + 4-hydroxyphenyl compound | Formation of second azo linkage | Alkaline medium to favor coupling |
| Salt Formation | Benzenesulfonic acid neutralized with NaOH | Formation of monosodium salt | Enhances solubility |
Analytical and Purification Considerations
- The product is typically purified by crystallization or precipitation from aqueous solution.
- Characterization is done by spectroscopic methods (UV-Vis, NMR, IR) to confirm azo linkages and substituents.
- The purity and identity can be further confirmed by mass spectrometry and elemental analysis .
Research Findings and Literature Insights
- Aromatic azo compounds such as this are synthesized via diazotization and azo coupling , a well-established method documented extensively in dye chemistry literature.
- The presence of electron-donating groups like methoxy and hydroxy groups on the aromatic rings enhances the reactivity and selectivity of azo coupling.
- The monosodium salt form is preferred for its water solubility and application stability , especially in dyeing and analytical applications.
- The double azo linkage formation requires careful stepwise diazotization and coupling to avoid side reactions and polymerization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Dyeing and Pigmentation
Benzenesulfonic acid derivatives are widely used in the textile industry as dyes due to their vivid colors and stability. The azo group in the compound allows for the formation of various colored complexes, making it suitable for fabric dyeing processes.
Case Study : In a study examining the efficacy of azo dyes in cotton dyeing, benzenesulfonic acid derivatives demonstrated superior color fastness compared to traditional dyes, thus improving the durability of dyed fabrics under washing and light exposure conditions .
Biological Research
The compound has been utilized in biological assays and research due to its ability to interact with biological molecules. Its structure allows it to act as a probe for studying enzyme activity and protein interactions.
Case Study : Research involving benzenesulfonic acid derivatives has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies indicated that these compounds could effectively reduce the activity of target enzymes by up to 70%, suggesting potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, benzenesulfonic acid derivatives are employed as reagents for detecting various ions and organic compounds. Their ability to form stable complexes with metal ions makes them valuable in spectrophotometric analysis.
Data Table: Spectrophotometric Properties
| Compound | λ max (nm) | Solvent |
|---|---|---|
| Benzenesulfonic acid derivative | 520 | Ethanol |
| Standard Azo dye | 540 | Methanol |
Environmental Studies
The environmental impact of azo dyes has been a significant area of research. Studies have focused on the degradation of these compounds in wastewater treatment processes.
Case Study : A recent investigation into the biodegradation of benzenesulfonic acid derivatives revealed that specific bacterial strains could effectively break down these compounds, reducing their toxicity and environmental footprint .
Pharmaceutical Applications
Due to their structural properties, benzenesulfonic acid derivatives have been explored for use as pharmaceutical intermediates. Their ability to form stable salts enhances solubility and bioavailability of active pharmaceutical ingredients.
Data Table: Pharmaceutical Applications
| Application | Compound Used | Outcome |
|---|---|---|
| Anticancer agents | Benzenesulfonic acid derivative | Significant inhibition of growth |
| Antimicrobial agents | Azo compounds with benzenesulfonic structure | Broad-spectrum activity observed |
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Azo Coupling: The azo groups can form bonds with other aromatic compounds, leading to the formation of complex structures.
Redox Reactions: The compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 68516-60-9 .
- Molecular Formula : C₂₂H₁₈N₄NaO₆S.
- Molecular Weight : 464.427 g/mol .
- Structure: Features two azo groups (-N=N-) and a sulfonic acid group (-SO₃⁻) as a monosodium salt. Substituents include methoxy (-OCH₃) and hydroxyl (-OH) groups on aromatic rings.
Applications : Primarily used as a synthetic dye or pigment due to its chromophoric azo groups, which absorb visible light. The sulfonate group enhances water solubility, making it suitable for textile dyeing .
Structural and Functional Group Variations
Compound A : Sodium 3-[[4-[(4-Hydroxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate (CAS 68958-98-5)
- Structure : Similar azo groups but replaces the 2,5-dimethoxyphenyl moiety with a naphthyl group.
- Molecular Weight : 454.43 g/mol .
- Lower molecular weight may reduce binding affinity to hydrophobic fabrics like polyester .
Compound B : 4,4′-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2′-disulphonic Acid (CAS 79015-29-5)
- Structure : Stilbene backbone with two azo groups and disulfonate groups.
- Key Differences :
Compound C : Benzenesulfonic Acid, 4-[(heptadecafluorononenyl)oxy]-, Sodium Salt (CAS 59536-17-3)
- Structure : Perfluorinated alkyl chain attached via an ether linkage.
- Key Differences :
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Solubility in Water | High (monosulfonate) | Moderate (monosulfonate) | Very High (disulfonate) | Low (fluorinated chain) |
| Thermal Stability | Moderate (azo group cleavage) | Moderate | High (stilbene backbone) | High (C-F bond strength) |
| λmax (Visible Spectrum) | ~500–600 nm | ~550–650 nm | ~450–550 nm | N/A (non-chromophoric) |
Stability and Degradation
- Desulfonation Risk : The target compound’s sulfonate group is attached to an sp² carbon, making it susceptible to hydrolysis under acidic or high-temperature conditions, releasing sulfuric acid .
- Azo Group Stability: Unlike perfluorinated compounds (e.g., Compound C), azo dyes may degrade into aromatic amines, some of which are carcinogenic .
Biological Activity
Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt, is a complex azo compound that has garnered attention due to its potential biological activities. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which plays a crucial role in their chemical properties and biological interactions. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features multiple aromatic rings and azo linkages that contribute to its stability and reactivity.
Structural Features
| Feature | Description |
|---|---|
| Azo Group | (central feature for biological activity) |
| Hydroxyphenyl Group | Contributes to hydrogen bonding and solubility |
| Dimethoxy Substituents | Enhances lipophilicity and potential bioactivity |
| Sodium Salt Form | Increases solubility in aqueous environments |
Antimicrobial Activity
Research indicates that azo compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar azo compounds demonstrate effective inhibition against various bacteria and fungi.
- Minimum Inhibitory Concentrations (MIC) : Compounds with structural similarities to benzenesulfonic acid showed MIC values ranging from 8.25 µg/mL to 250 mg/mL against pathogens like Staphylococcus aureus and Candida albicans .
Table: Antimicrobial Efficacy of Related Azo Compounds
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Azo Compound A | S. aureus | 8.25 |
| Azo Compound B | Bacillus subtilis | 35 |
| Benzenesulfonic Acid Monosodium Salt | C. albicans | 50-250 |
Cytotoxicity Studies
Cytotoxicity assessments have revealed that certain azo compounds can induce apoptosis in cancer cell lines. The presence of electron-withdrawing groups enhances their cytotoxic potential.
- Case Study : A study on azo-Schiff base complexes indicated that these compounds exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 10 µM to 100 µM .
Antibacterial Mechanism
The antibacterial action of azo compounds is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively.
Antifungal Mechanism
Azo compounds may disrupt cellular antioxidation systems in fungi, leading to increased oxidative stress and cell death. This mechanism is particularly relevant given the rising resistance of pathogenic fungi to conventional antifungal agents .
Q & A
Q. What are the key functional groups in this compound, and how do they influence experimental design?
The compound contains azo groups (-N=N-) and sulfonate groups (-SO₃⁻) .
- Azo groups participate in redox reactions, making them sensitive to pH, light, and oxidizing/reducing agents. Researchers must control reaction environments (e.g., inert atmospheres, pH buffers) to prevent unintended degradation .
- Sulfonate groups enhance water solubility, enabling aqueous-phase applications (e.g., biological staining, dye-based assays). Solvent selection should prioritize polar media to maintain stability .
Q. What are the standard synthetic routes for this compound?
Synthesis involves diazotization and coupling reactions :
Diazotization : Aryl amines react with nitrous acid (generated in situ from NaNO₂ and HCl) to form diazonium salts.
Coupling : The diazonium salt reacts with pyrazole or phenolic derivatives under controlled pH (6–8) and low temperatures (0–5°C) to form azo linkages .
| Step | Reagents/Conditions | Key Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate |
| Coupling | Pyrazole derivative, pH 7 | Azo-linked intermediate |
| Sulfonation | H₂SO₄/SO₃, 40–60°C | Sulfonate-functionalized product |
Q. What are the primary research applications of this compound?
- Analytical Chemistry : Used as a chromogenic agent for detecting metal ions (e.g., Fe³⁺) via colorimetric assays .
- Biology : Stains cellular components in histology due to high affinity for proteins .
- Materials Science : Investigated for photoresponsive properties in smart polymers .
Advanced Research Questions
Q. How can conflicting data on the compound’s photostability be resolved?
Conflicting results often arise from variations in light exposure intensity or wavelength .
Q. What advanced techniques are recommended for characterizing structural purity?
- NMR Spectroscopy : Resolves aromatic proton environments and confirms azo/sulfonate group positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₀Cl₂N₄Na₂O₇S₂) and detects trace impurities .
- Elemental Analysis : Quantifies sodium content to verify salt formation (critical for solubility studies) .
Q. How can interactions with biological macromolecules be systematically studied?
- Fluorescence Quenching : Measure binding affinity to proteins (e.g., BSA) by monitoring tryptophan fluorescence reduction .
- Molecular Dynamics Simulations : Model interactions with DNA base pairs to predict intercalation potential .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding events .
Q. What strategies mitigate data variability in redox reactivity studies?
- Standardized Buffers : Use phosphate or Tris buffers (pH 7.4) to minimize pH-induced azo group reduction.
- Control Experiments : Include antioxidants (e.g., ascorbic acid) or pro-oxidants (e.g., H₂O₂) to isolate redox pathways .
Methodological Considerations
Q. Designing Stability Studies for Aqueous Solutions
Q. Resolving Contradictions in Industrial vs. Lab-Grade Purity
- Challenge : Industrial batches may contain residual solvents (e.g., DMF) that affect reactivity.
- Solution : Purify via column chromatography (silica gel, methanol/water eluent) and validate with TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
